molecular formula C9H13FN2O2S B13071546 2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide

2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B13071546
M. Wt: 232.28 g/mol
InChI Key: KHWONSBOCGMOCE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an aminomethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution.

    Sulfonation: The sulfonamide group is introduced using sulfonyl chloride in the presence of a base.

    Aminomethylation: The aminomethyl group is introduced through a Mannich reaction.

Each step requires specific reaction conditions, such as temperature control, choice of solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The aminomethyl group may participate in electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-3-chloro-N,N-dimethylbenzene-1-sulfonamide
  • 2-(Aminomethyl)-3-bromo-N,N-dimethylbenzene-1-sulfonamide
  • 2-(Aminomethyl)-3-iodo-N,N-dimethylbenzene-1-sulfonamide

Uniqueness

Compared to its analogs, 2-(Aminomethyl)-3-fluoro-N,N-dimethylbenzene-1-sulfonamide has unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C9H13FN2O2S

Molecular Weight

232.28 g/mol

IUPAC Name

2-(aminomethyl)-3-fluoro-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H13FN2O2S/c1-12(2)15(13,14)9-5-3-4-8(10)7(9)6-11/h3-5H,6,11H2,1-2H3

InChI Key

KHWONSBOCGMOCE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1CN)F

Origin of Product

United States

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